![molecular formula C7H13N B7770697 Bicyclo[2.2.1]heptan-2-amine CAS No. 31002-73-0](/img/structure/B7770697.png)
Bicyclo[2.2.1]heptan-2-amine
描述
Bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C7H13N . It is also known by other names such as 2-Norbornanamine, endo-2-Aminonorbornane, and exo-2-Aminonorbornane .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptan-2-amine involves several steps. One method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes . Another method involves the conversion of bicyclo [1.1.1]pentan-1-amines to a wide range of polysubstituted bicyclo [3.1.1]heptan-1-amines through a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptan-2-amine can be represented by the InChI code: 1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 . The exact mass of the molecule is 111.104799419 g/mol .Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions. For instance, it can participate in Rh-catalyzed asymmetric additions of various organoboron reagents to a wide range of imine derivatives . It can also undergo a photochemical formal (4 + 2)-cycloaddition of an intermediate imine diradical .Physical And Chemical Properties Analysis
The molecular weight of Bicyclo[2.2.1]heptan-2-amine is 111.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .科学研究应用
- Bicyclo[2.2.1]heptan-2-amine derivatives have been investigated as uncompetitive NMDA receptor antagonists. These compounds target the phencyclidine (PCP) binding site, which is relevant for understanding neurodegenerative disorders and glutamate-dependent conditions .
- Specifically, researchers have explored their potential in treating Alzheimer’s disease. Memantine, an FDA-approved NMDA receptor antagonist for Alzheimer’s, served as a reference. Toxicity studies revealed that certain derivatives, such as 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine , exhibited acceptable toxicity profiles .
- Bicyclo-heptan-2-amines selectively bind to the sigma-2 receptor. These compounds hold promise in treating diseases associated with this receptor, including cancer and neurological disorders .
- The bicyclo[2.2.1]heptane scaffold serves as a foundation for asymmetric synthesis and catalysis. Researchers have explored its potential in creating novel compounds with specific stereochemistry .
- Bicyclo[2.2.1]heptane-based drug candidates, such as LMV-6015 and AMG 221 , have been investigated. These compounds offer exciting possibilities for therapeutic development .
- Glutamate, a principal excitatory neurotransmitter in the CNS, plays a crucial role in ion flow at excitatory synapses. Bicyclo[2.2.1]heptan-2-amine derivatives may impact glutamate-related processes, influencing neuronal function .
- Considering the acceptable toxicity profiles observed in vitro, these compounds could have therapeutic potential. Their IC50 values above 150 μM suggest a favorable therapeutic index, especially when compared to memantine .
Neurodegenerative Disorders and NMDA Receptors
Sigma-2 Receptor Ligands for Cancer and Neurological Disorders
Asymmetric Synthesis and Catalysis
Drug Candidates and Therapeutic Development
Ion Flow Control and Excitatory Synapses
Potential Therapeutic Index
作用机制
Target of Action
Bicyclo[2.2.1]heptan-2-amine, also known as norbornylamine, has been found to interact with several targets. It has been identified as a selective antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . This receptor plays a crucial role in the immune response and inflammation, and its antagonism has been proposed as a strategy for the treatment of metastatic cancer . Additionally, norbornylamine derivatives have been designed as uncompetitive antagonists at the NMDA receptor at the phencyclidine (PCP) binding site .
Mode of Action
Bicyclo[2.2.1]heptan-2-amine interacts with its targets by binding to them and inhibiting their activity. For instance, it exhibits good antagonistic activity against CXCR2 . This means it binds to the CXCR2 receptor and prevents its activation, thereby inhibiting the downstream effects of this receptor . Similarly, as an uncompetitive antagonist at the NMDA receptor, it binds to the PCP site and inhibits the receptor’s activity .
Biochemical Pathways
The antagonism of CXCR2 by Bicyclo[2.2.1]heptan-2-amine affects the signaling pathways associated with this receptor. CXCR2 can be activated by several chemokines, including interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . By inhibiting CXCR2, Bicyclo[2.2.1]heptan-2-amine can potentially disrupt these signaling pathways and their downstream effects .
Pharmacokinetics
In vivo pharmacokinetic studies in rats have indicated that Bicyclo[2.2.1]heptan-2-amine has an excellent PK profile . It showed an extremely high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . This suggests that the compound may have good bioavailability, but its metabolism in the liver could be a factor affecting its pharmacokinetics .
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptan-2-amine’s action are primarily related to its antagonistic activity against its targets. For instance, by inhibiting CXCR2, it can potentially reduce inflammation and immune responses mediated by this receptor . Furthermore, it has been suggested that Bicyclo[2.2.1]heptan-2-amine and its derivatives could have therapeutic potential in the treatment of neurodegenerative disorders and other glutamate-dependent disorders .
Action Environment
The action, efficacy, and stability of Bicyclo[2.2.1]heptan-2-amine can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the stability and absorption of the compound . Furthermore, the presence of other substances in the body, such as food or other drugs, could potentially affect its pharmacokinetics and pharmacodynamics21]heptan-2-amine.
未来方向
Future research on Bicyclo[2.2.1]heptan-2-amine could focus on its potential applications in medicinal chemistry. For instance, amines containing bridged bicyclic carbon skeletons are desirable building blocks for medicinal chemistry . Therefore, further studies could explore the potential of Bicyclo[2.2.1]heptan-2-amine in the development of new drugs and therapies.
属性
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953127 | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptan-2-amine | |
CAS RN |
822-98-0, 7242-92-4, 31002-73-0 | |
Record name | 2-Aminonorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptan-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Bornanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | endo-2-Aminonorbornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with their targets and what are the downstream effects?
A: Research indicates that certain Bicyclo[2.2.1]heptan-2-amine derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs) [, ]. Specifically, they demonstrate varying degrees of agonism and antagonism at α4β2, α7, and α3β2 nAChR subtypes []. These subtypes are implicated in a range of neurological processes, including cognition, memory, and reward pathways. Additionally, some derivatives have been explored for their potential as NMDA receptor antagonists at the phencyclidine (PCP) binding site []. This interaction suggests potential therapeutic applications in conditions involving NMDA receptor dysfunction, such as neurodegenerative disorders.
Q2: What is the impact of structural modifications on the activity, potency, and selectivity of Bicyclo[2.2.1]heptan-2-amine derivatives?
A: Structure-activity relationship (SAR) studies reveal that modifications to the Bicyclo[2.2.1]heptan-2-amine scaffold significantly influence its pharmacological profile. For instance, in a series of 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo/exo isomerism and the methylation degree of the amine nitrogen impacted their affinity for α4β2 and α7 nAChRs []. Endo primary amines displayed the highest affinity for both receptor subtypes. Furthermore, the introduction of specific substituents on the bicyclic core, such as a phenyl and piperidine ring, influenced both binding affinity for NMDA receptors and anticonvulsant activity in the maximal electroshock seizure (MES) test [].
Q3: What is known about the toxicity and safety profile of Bicyclo[2.2.1]heptan-2-amine derivatives?
A: Preliminary toxicity studies on novel N-substituted Bicyclo[2.2.1]heptan-2-amines, using MDCK (kidney) and N2a (neuroblastoma) cell lines, revealed dose-dependent toxicity above 100 μM and IC50 values exceeding 150 μM for both cell lines []. These findings suggest a toxicity profile similar to Memantine, an FDA-approved NMDA receptor antagonist used to treat Alzheimer's disease. Notably, the compound 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) displayed a favorable toxicity profile in both cell lines and emerged as a promising lead compound for further investigations [].
Q4: Have any in vitro or in vivo efficacy studies been conducted on Bicyclo[2.2.1]heptan-2-amine derivatives?
A: While detailed in vivo efficacy data is limited in the provided research, certain in vitro studies shed light on potential therapeutic applications. For example, compounds 1a and 2a, two 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine derivatives, acted as antagonists at α4β2 nAChRs while functioning as full agonists at recombinant α7 nAChRs and in SHSY5Y neuroblastoma cells []. This dual activity profile suggests potential in addressing complex neurological conditions. Additionally, the chloro derivative 2a demonstrated full agonist activity and submicromolar potency at the α3β2 subtype (EC50 = 0.43 μM) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。